

Application Notes and Protocols: Tetramethylsulfamide as a Reagent for the Dimethylsulfamoyl Group

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Compound of Interest

Compound Name: *Sulfamide, tetramethyl-*

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Introduction

The dimethylsulfamoyl group, $-\text{SO}_2\text{N}(\text{CH}_3)_2$, is a crucial functional group in medicinal chemistry, often found in a variety of therapeutic agents. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. While various methods exist for the introduction of this moiety, this document focuses on the application of tetramethylsulfamide as a precursor to a reagent for the dimethylsulfamoylation of enolates.

Tetramethylsulfamide itself is not typically used as a direct dimethylsulfamoylating agent for common functional groups like amines.^[1] However, upon activation, it serves as a valuable reagent for the synthesis of enol N,N-dimethylsulfamates, which are versatile intermediates in organic synthesis. The sulfamide functional group is a key structural motif in numerous pharmaceutically active molecules, making its derivatives, including those from tetramethylsulfamide, of significant interest.^{[2][3][4]}

Synthesis of Tetramethylsulfamide

The most common and well-established method for synthesizing tetramethylsulfamide is the reaction between N,N-dimethylsulfamoyl chloride and dimethylamine.^[1] This reaction proceeds

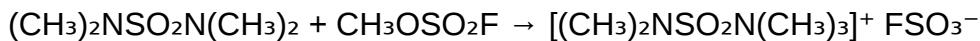
via a standard nucleophilic acyl substitution pathway.

Application in the Synthesis of Enol N,N-Dimethylsulfamates

A key application of tetramethylsulfamide is its use as a precursor to an activated reagent for the synthesis of enol N,N-dimethylsulfamates. This involves the reaction of tetramethylsulfamide with methyl fluorosulfate to form N,N-dimethyl-N-dimethylsulfamoylmethanaminium fluorosulfate. This activated reagent then readily reacts with lithium enolates to yield the corresponding enol N,N-dimethylsulfamates.

Reaction Scheme:

Step 1: Activation of Tetramethylsulfamide



Step 2: Reaction with Lithium Enolate



This method provides a serviceable route to enol dialkylsulfamate esters.

Data Presentation

The following table summarizes illustrative yields for the synthesis of enol N,N-dimethylsulfamates using the activated tetramethylsulfamide reagent with different ketone precursors.

Ketone Precursor	Enolate	Product	Yield (%)
Cyclohexanone	Lithium cyclohexenoxide	1-Cyclohexen-1-yl N,N-dimethylsulfamate	75
Phenyl vinyl ether	Lithium salt of acetaldehyde enol ether	1-Phenoxyvinyl N,N-dimethylsulfamate	59

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-N-dimethylsulfamoylmethanaminium Fluorosulfate

Materials:

- Tetramethylsulfamide
- Methyl fluorosulfate
- Dry Dichloromethane (CH_2Cl_2)

Procedure:

- Dissolve tetramethylsulfamide (0.4 g, 2.6 mmol) in dry dichloromethane.
- Add methyl fluorosulfate (0.5 mL, 6.2 mmol) to the solution.
- Allow the reaction to proceed for 24 hours at room temperature.
- Add an additional 20 mL of dry dichloromethane to the reaction mixture.
- Collect the crystalline product by filtration.
- Wash the product twice with dry dichloromethane.
- Dry the product under reduced pressure.

Expected Yield: 74%

Protocol 2: Synthesis of 1-Cyclohexen-1-yl N,N-dimethylsulfamate

Materials:

- Cyclohexanone
- Sodium hydride (oil-free)

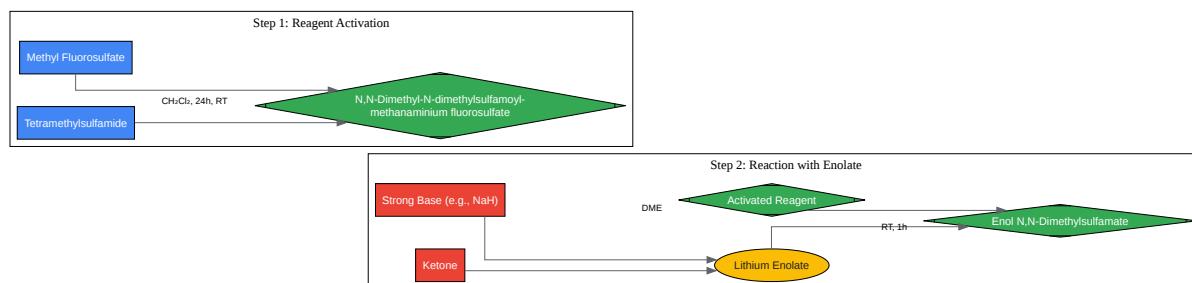
- Dry 1,2-dimethoxyethane (DME)
- N,N-Dimethyl-N-dimethylsulfamoylmethanaminium fluorosulfate
- Chloroform (CHCl₃)
- Water

Procedure:

- To a solution of redistilled cyclohexanone (1.67 g, 17 mmol) in dry DME (30 mL), add oil-free sodium hydride (20 mmol).
- Heat the mixture under a nitrogen atmosphere at 70°C for 3 hours.
- Cool the reaction mixture in an ice bath.
- Add N,N-dimethyl-N-dimethylsulfamoylmethanaminium fluorosulfate (4.79 g, 18 mmol) in portions using a solid-addition tube.
- Allow the mixture to stir at room temperature for 1 hour.
- Quench the reaction by adding water.
- Extract the aqueous mixture with three portions of chloroform.
- Combine the organic extracts and dry over a suitable drying agent.
- Evaporate the solvent to yield an orange oil.
- Purify the product by distillation to obtain a colorless liquid.

Expected Yield: 75%

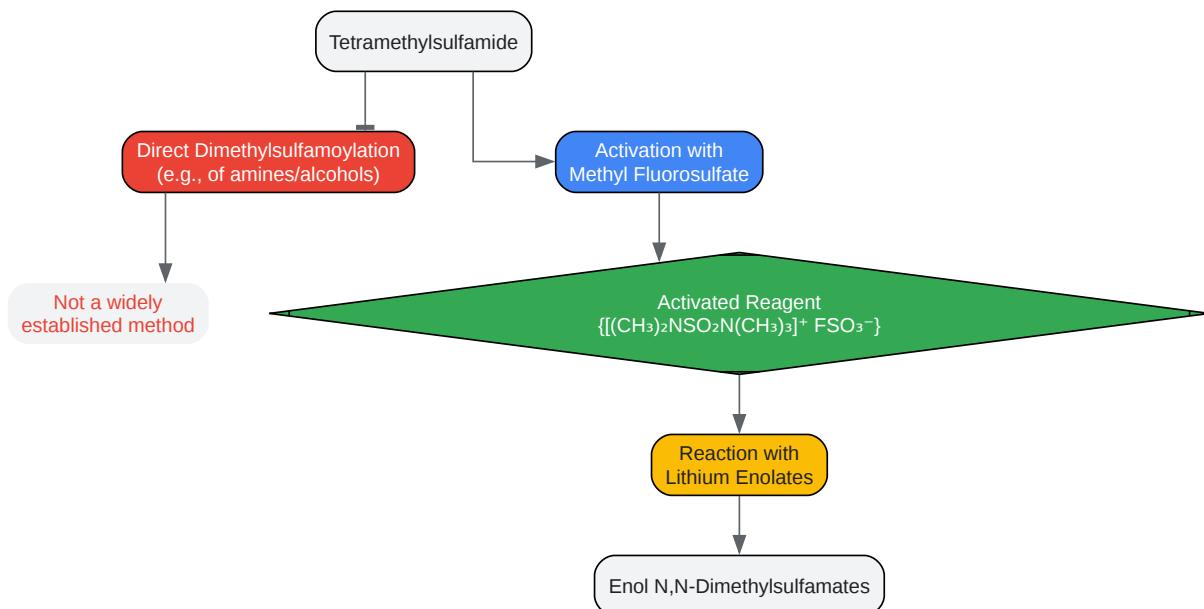
Visualizations



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Caption: Experimental workflow for the synthesis of enol N,N-dimethylsulfamates.

Logical Relationships

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Caption: Reactivity pathways of tetramethylsulfamide.

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